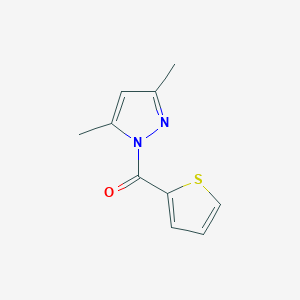![molecular formula C19H26N4O2 B5627818 N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidin-3-ylbenzamide](/img/structure/B5627818.png)
N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with similar structural features often involves multi-step reactions, including the formation of key intermediates and the use of specific reagents to achieve the desired final product. For example, the synthesis of [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, a potential PET ligand for CB1 receptors, was achieved in five steps with an overall yield of 30% (Kumar et al., 2004). This process highlights the complexity and precision required in the synthesis of structurally complex molecules.
Molecular Structure Analysis
Molecular structure analysis involves the study of the spatial arrangement of atoms within a molecule and its impact on the chemical and physical properties of the compound. X-ray crystallography and DFT (Density Functional Theory) studies, for instance, provide detailed insights into the molecular structure, as seen in the analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (Richter et al., 2023).
Chemical Reactions and Properties
Chemical reactions and properties are influenced by the molecular structure of the compound. For example, the ability of a compound to undergo specific reactions, such as nucleophilic substitution, is determined by the presence of functional groups and the overall molecular configuration. The synthesis and evaluation of compounds for their receptor affinity, as in the case of spiro-substituted piperidines (Kubota et al., 1998), demonstrate how chemical properties can be tailored through structural modifications.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are often determined through experimental studies, such as the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, stability, and functional group behavior, are essential for its application in synthesis and other chemical processes. Studies on the chemical oxidation of compounds, like the anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (Adolphe-Pierre et al., 1998), provide insights into the chemical properties and potential transformations of such molecules.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-10-9-23-14-21-12-18(23)13-22-19(24)16-6-4-15(5-7-16)17-3-2-8-20-11-17/h4-7,12,14,17,20H,2-3,8-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZYQIACSHSMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1CNC(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidin-3-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)
![(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid](/img/structure/B5627767.png)
![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)

![5-tert-butyl-4-[(3-methoxy-2-oxopyridin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5627785.png)

![4-fluoro-N-{rel-(3R,4S)-4-isopropyl-1-[3-(methylamino)-3-oxopropyl]-3-pyrrolidinyl}-2-methylbenzamide hydrochloride](/img/structure/B5627789.png)
![2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627797.png)
![2-(3-methylbutyl)-8-[oxo(pyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5627798.png)


